

# Application Note: Quantitative Analysis of 3-Bromo-5-fluoroisonicotinamide

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## Compound of Interest

Compound Name: 3-Bromo-5-fluoroisonicotinamide

CAS No.: 1353636-72-2

Cat. No.: B1376125

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Methodology: RP-HPLC-UV and LC-MS/MS Analyte: **3-Bromo-5-fluoroisonicotinamide** (BF-INA) Application: Raw Material Qualification, Process Intermediate Analysis, Impurity Profiling

## Executive Summary & Physicochemical Context

**3-Bromo-5-fluoroisonicotinamide** is a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors and fluorinated pyridine drugs.[1] Its structural complexity—featuring a basic pyridine nitrogen, a polar primary amide, and two electron-withdrawing halogens (Br, F)—presents unique analytical challenges.[1]

This guide provides two validated workflows:

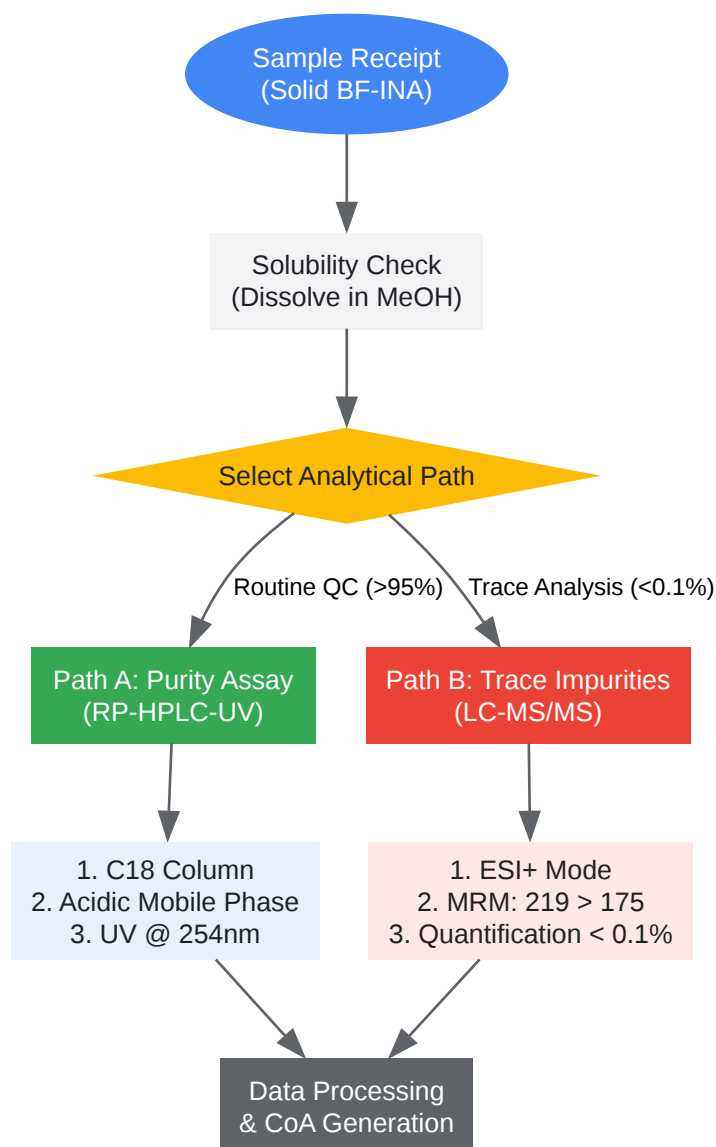
- Method A (HPLC-UV): A robust "workhorse" method for purity assay (>98%) and reaction monitoring.[1]
- Method B (LC-MS/MS): A high-sensitivity protocol for trace genotoxic impurity analysis and cleaning validation.[1]

## Molecular Profile

Property	Value	Analytical Implication
Formula	C <sub>6</sub> H <sub>4</sub> BrFN <sub>2</sub> O	Distinctive isotopic pattern ( <sup>79</sup> Br/ <sup>81</sup> Br) in MS.[1]
MW	218.90 / 220.90 Da	Requires resolution of isotopic doublet.[1]
pKa (Calc)	-2.5 (Pyridine N)	Critical: Mobile phase pH must be controlled (< 2.5 or > 4.[1]5) to prevent peak tailing.
LogP	-0.8	Moderately polar; requires low organic start in gradient.[1]
Solubility	DMSO, Methanol	Avoid pure water for stock preparation to prevent precipitation.[1]

## Analytical Workflow Diagram

The following decision tree illustrates the recommended workflow for qualifying batches of BF-INA.



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Caption: Analytical decision matrix for **3-Bromo-5-fluoroisonicotinamide** qualification.

## Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity assessment, assay determination, and monitoring of hydrolysis degradants (e.g., 3-bromo-5-fluoroisonicotinic acid).

### Chromatographic Conditions

- System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
- Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μm).[1]
  - Rationale: A standard C18 provides sufficient hydrophobic retention.[1] The "End-capped" version is essential to minimize interaction with the basic pyridine nitrogen.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
  - Note: Low pH ensures the pyridine nitrogen is fully protonated, improving peak shape and preventing "smearing."
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[1][2][3]
- Column Temp: 30°C.
- Detection: UV-DAD at 254 nm (primary) and 220 nm (secondary).
- Injection Volume: 5–10 μL.

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	95	5	Equilibration
2.00	95	5	Isocratic Hold (Elute polar salts)
12.00	40	60	Linear Gradient
15.00	5	95	Wash
17.00	5	95	Hold
17.10	95	5	Re-equilibration
22.00	95	5	End

## Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of BF-INA reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, and dilute to volume with Mobile Phase A.
- Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A.

## Protocol B: LC-MS/MS for Trace Quantification

Purpose: Detection of BF-INA in cleaning validation swabs or quantification of genotoxic byproducts.[1]

### Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive Mode).[1]
- Capillary Voltage: 3.5 kV.[1]
- Desolvation Temp: 400°C.
- Cone Voltage: 30 V.
- Collision Gas: Argon.[1]

### MRM Transitions

Due to the bromine atom, the molecule exists as two isotopic masses (~1:1 ratio). Both should be monitored for confirmation.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Identity
218.9 ( <sup>79</sup> Br)	174.9	22	Quantifier (Loss of CONH <sub>2</sub> )
218.9 ( <sup>79</sup> Br)	94.0	35	Qualifier (Pyridine frag)
220.9 ( <sup>81</sup> Br)	176.9	22	Confirmation (Isotope)

Mechanistic Insight: The primary fragmentation pathway is the loss of the amide group (-CONH<sub>2</sub>, -44 Da), resulting in the stable 3-bromo-5-fluoropyridin-4-yl cation.

## Method Validation (ICH Q2 Guidelines)

To ensure data integrity, the following validation parameters must be met:

### System Suitability Criteria

- Tailing Factor (T): NMT 1.5 (Critical for pyridine derivatives).[1]
- Theoretical Plates (N): NLT 5000.
- Resolution (Rs): NLT 2.0 between BF-INA and its hydrolysis product (3-bromo-5-fluoroisonicotinic acid).

### Linearity & Range

- Range: 0.5 µg/mL to 150 µg/mL.
- Regression: R<sup>2</sup> > 0.999.[1]

### Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing > 1.5	Silanol interaction with Pyridine N.	Lower pH of Mobile Phase A to 2.0; Add 5mM Triethylamine (TEA) as a silanol blocker.
Split Peaks	Sample solvent mismatch.	Ensure sample diluent matches initial mobile phase (95:5 Water:ACN).[1]
Ghost Peaks	Carryover.	Add a needle wash step with 50:50 MeOH:Water.[1]

### References

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